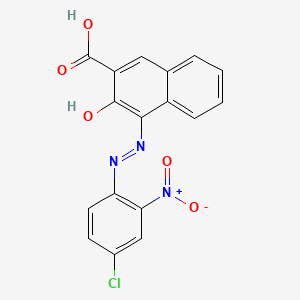

4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid

CAS No.: 72011-11-1

Cat. No.: VC16991008

Molecular Formula: C17H10ClN3O5

Molecular Weight: 371.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72011-11-1 |

|---|---|

| Molecular Formula | C17H10ClN3O5 |

| Molecular Weight | 371.7 g/mol |

| IUPAC Name | 4-[(4-chloro-2-nitrophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H10ClN3O5/c18-10-5-6-13(14(8-10)21(25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24) |

| Standard InChI Key | VNYYTZFSRNZNFU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s systematic name, (4Z)-4-[(4-chloro-2-nitrophenyl)hydrazinylidene]-3-oxonaphthalene-2-carboxylic acid, reflects its IUPAC nomenclature. The core structure consists of a naphthalene ring system substituted at the 2-position with a carboxylic acid group (-COOH) and at the 3-position with a hydroxy group (-OH). An azo bridge (-N=N-) links the naphthalene system to a 4-chloro-2-nitrophenyl group, which introduces electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents .

The Z-configuration of the azo group is stabilized by intramolecular hydrogen bonding between the hydroxy group and the adjacent carbonyl oxygen, a feature common in analogous azo dyes. This configuration influences the compound’s spectral properties and reactivity. The planar arrangement of the naphthalene and phenyl rings facilitates π-π stacking interactions, which may contribute to its crystalline behavior and solubility profile .

Spectroscopic and Computational Data

The compound’s exact mass is 371.03100 g/mol, as determined by high-resolution mass spectrometry (HRMS). Its polar surface area (PSA) of 124.58 Ų suggests moderate polarity, primarily due to the carboxylic acid and hydroxy groups. Computational models predict a refractive index of 1.707, aligning with its aromatic nature .

Synthesis and Manufacturing

Diazotization and Coupling Reaction

The synthesis of 4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid typically proceeds via a two-step diazotization and coupling sequence:

-

Diazotization: 4-Chloro-2-nitroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at low temperatures (0–5°C) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt reacts with 3-hydroxy-2-naphthoic acid under alkaline conditions (pH 8–10), facilitating electrophilic aromatic substitution at the ortho position relative to the hydroxy group .

Optimal yields are achieved by controlling temperature, pH, and stoichiometric ratios. Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce byproducts.

Purification and Characterization

Crude product is purified via recrystallization from methanol or ethanol, yielding a crystalline solid. Purity is assessed using high-performance liquid chromatography (HPLC), with typical purity grades exceeding 97%. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s low aqueous solubility (0.0641 mg/mL) limits its applications in aqueous systems but enhances compatibility with organic matrices.

Stability and Reactivity

Stability studies indicate that the compound decomposes above 300°C, releasing nitrogen oxides and chlorinated byproducts. It is sensitive to UV light, undergoing photodegradation via cleavage of the azo bond. Storage recommendations include protection from light and moisture, with inert gas atmospheres preferred for long-term stability .

Applications and Industrial Relevance

Dye and Pigment Industry

As an azo dye, the compound imparts intense coloration due to its conjugated π-system. It is utilized in:

-

Textile dyeing: Affinity for cellulose fibers when applied with mordants (e.g., metal salts).

-

Inks and coatings: Provides thermal stability in printer inks and automotive coatings.

-

Biological staining: Preliminary studies suggest utility in histochemical staining, though toxicity concerns require further validation .

Pharmaceutical Intermediates

Research Frontiers and Future Directions

Advanced Materials

Exploration into metal-organic frameworks (MOFs) and conductive polymers could leverage the compound’s aromaticity and functional groups for sensor development or catalytic applications.

Green Chemistry Initiatives

Efforts to replace traditional diazotization reagents (e.g., HCl) with ionic liquids or biocatalysts aim to reduce the environmental footprint of synthesis processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume